3,4,5-Trifluorobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4,5-Trifluorobenzoyl chloride involves multiple steps, starting from basic materials such as 2,6-dimethylphenol and 4-nitrobenzoyl chloride, leading to the creation of complex molecules like fluorinated poly(ether ketone imide)s. These compounds are synthesized through a high-temperature polycondensation procedure, showcasing the chemical versatility and reactivity of trifluoromethyl groups in organic synthesis (Wang, Li, & Jiang, 2009).
Molecular Structure Analysis
Molecular structures of related compounds reveal complex geometries and interactions. For instance, tri-n-butyltin 2,6-difluorobenzoate exhibits a macrocyclic tetramer structure with unique bonding and coordination patterns, highlighting the structural diversity achievable with fluorinated compounds (Gielen et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of compounds bearing the trifluoromethyl group, such as 3,4,5-Trifluorobenzoyl chloride, enables the synthesis of a wide range of materials. These include the formation of fluorinated poly(ether ketone imide)s with high optical transparency, low dielectric constants, and good thermal stability, suitable for photoelectric and microelectronic applications (Wang, Li, & Jiang, 2009).
Physical Properties Analysis
The physical properties of these materials, such as flexibility, toughness, optical transparency, and thermal stability, are significantly influenced by the presence of trifluoromethyl groups. The high thermal stability, with glass-transition temperatures above 289 °C and low dielectric constants (2.26–2.45 at 1 MHz), makes them particularly valuable for high-performance applications (Wang, Li, & Jiang, 2009).
Chemical Properties Analysis
The unique chemical properties of fluorinated compounds, such as reactivity towards different chemical agents and potential for forming various chemical bonds, underpin their utility in synthesizing complex molecules and materials. For instance, the ability to engage in high-temperature polycondensation reactions to form fluorinated polymers with desirable properties for industrial applications (Wang, Li, & Jiang, 2009).
Scientific Research Applications
Application 1: Synthesis of Fluoroquinolone Antibiotics Derivatives
- Summary of the Application: 3,4,5-Trifluorobenzoyl chloride is used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics .
Application 2: Synthesis of 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide
Safety And Hazards
3,4,5-Trifluorobenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed .
properties
IUPAC Name |
3,4,5-trifluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNCQNKZIQTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938991 | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzoyl chloride | |
CAS RN |
177787-26-7, 17787-26-7 | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-Trifluorobenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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